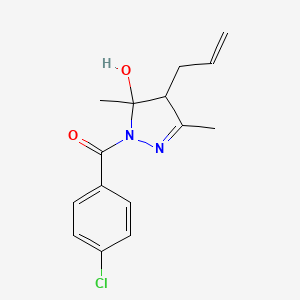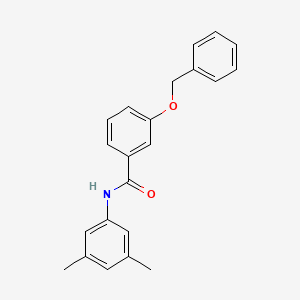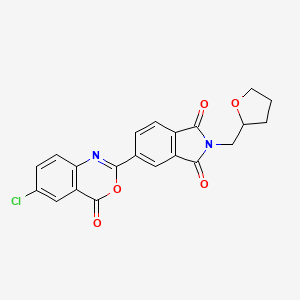![molecular formula C16H23N5O2 B4961713 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol](/img/structure/B4961713.png)
2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol, also known as PDE5 inhibitor, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been the subject of numerous studies.
作用机制
The mechanism of action of 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol involves its inhibition of 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol. 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a signaling molecule that is important for vasodilation and smooth muscle relaxation. By inhibiting 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol, 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol increases the levels of cGMP, leading to vasodilation and smooth muscle relaxation.
Biochemical and Physiological Effects:
2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol has several biochemical and physiological effects. It has been shown to increase blood flow and reduce pulmonary vascular resistance, making it a potential treatment for pulmonary arterial hypertension. It also increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation, which may be beneficial in the treatment of erectile dysfunction.
实验室实验的优点和局限性
One of the advantages of using 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol in lab experiments is its potency as a 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol inhibitor. This makes it a useful tool for studying the effects of 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol inhibition on various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol. One area of research is the development of new 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the potential therapeutic uses of this compound in other areas, such as the treatment of heart failure or cancer. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound.
合成方法
The synthesis of 2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol involves the reaction of 2-aminomethyl-4-(2-hydroxyethylamino) quinazoline with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide, and the resulting product is purified by column chromatography.
科学研究应用
2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol has numerous potential applications in scientific research. It has been studied for its effects on the cardiovascular system, particularly in the treatment of pulmonary arterial hypertension. It has also been investigated for its potential use in the treatment of erectile dysfunction, as it is a potent inhibitor of phosphodiesterase type 5 (2-(4-{4-[(2-hydroxyethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol).
属性
IUPAC Name |
2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]quinazolin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c22-11-5-17-15-13-3-1-2-4-14(13)18-16(19-15)21-8-6-20(7-9-21)10-12-23/h1-4,22-23H,5-12H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWJJAVRCZSNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3C(=N2)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{4-[(2-Hydroxyethyl)amino]quinazolin-2-yl}piperazin-1-yl)ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4961638.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4961647.png)
![2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B4961652.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-methyl-2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4961660.png)

![1-ethoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4961670.png)
![4,4,7,8-tetramethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4961673.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B4961689.png)

![N-(2-chlorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4961703.png)

![N-benzyl-5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4961719.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4961721.png)